3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties. It is commonly used in scientific research due to its versatility and effectiveness in various applications. The compound is a sulfonate ester, which contributes to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate involves the reaction of 3,5-dimethylphenol with 4-chloro-2,5-dimethylbenzenesulfonyl chloride. This reaction typically takes place in the presence of a base such as pyridine or triethylamine. The product is then purified using column chromatography, resulting in a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and advanced purification techniques ensures the efficient and consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of sulfonamides and sulfonate esters.
Biology: As a fluorescent probe for the detection of metal ions.
Medicine: As a coupling reagent for peptide synthesis.
Industry: As a catalyst for organic reactions, a surfactant in emulsion polymerization, and a cross-linking agent for the preparation of polymer electrolytes.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is not fully understood. it is believed to act as a nucleophile in reactions involving sulfonate esters. The compound can also function as a catalyst in organic reactions, increasing the rate of reaction by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different reactivity and applications.
2,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate: Another sulfonate ester with comparable properties and uses.
Uniqueness
3,5-Dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical processes. Its ability to act as both a reagent and a catalyst makes it particularly valuable in scientific research.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-10-5-11(2)7-14(6-10)20-21(18,19)16-9-12(3)15(17)8-13(16)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVDBNWLYPYLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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